molecular formula C13H15F2NOS B2663945 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2097891-33-1

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2663945
CAS No.: 2097891-33-1
M. Wt: 271.33
InChI Key: BIVQVRKJLFGXPU-UHFFFAOYSA-N
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Description

1-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one is a complex organic compound featuring a spirocyclic structure with a difluoro-substituted azaspiro ring and a thiophene moiety

Preparation Methods

The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, including the formation of the azaspiro ring and the introduction of the difluoro and thiophene groups. Common synthetic routes may include:

    Formation of the Azaspiro Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of Difluoro Groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Thiophene Moiety: This can be achieved through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2).

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major products formed from these reactions depend on the specific conditions and reagents used, but can include alcohols, sulfoxides, and substituted derivatives.

Scientific Research Applications

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one has a range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism by which 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The difluoro and thiophene groups can influence its binding affinity and selectivity, contributing to its overall activity.

Comparison with Similar Compounds

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one can be compared with other spirocyclic compounds and thiophene derivatives. Similar compounds include:

    Spirocyclic Amines: Compounds with similar azaspiro structures but different substituents.

    Thiophene Derivatives: Molecules containing the thiophene ring with various functional groups.

The uniqueness of this compound lies in its combination of the difluoro-substituted azaspiro ring and the thiophene moiety, which imparts distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of 1-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NOS/c14-13(15)9-12(13)2-4-16(5-3-12)11(17)7-10-1-6-18-8-10/h1,6,8H,2-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVQVRKJLFGXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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